molecular formula C20H35N3OSi B1440402 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine CAS No. 1228666-52-1

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine

Cat. No.: B1440402
CAS No.: 1228666-52-1
M. Wt: 361.6 g/mol
InChI Key: XHCUJXRZIPZOMD-UHFFFAOYSA-N
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Description

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine is a complex organic compound that features a pyridine ring substituted with pyrrolidine groups and a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of Pyrrolidine Groups: The pyrrolidine groups can be introduced via nucleophilic substitution reactions, where pyrrolidine is reacted with appropriate leaving groups on the pyridine ring.

    Attachment of the Tert-Butyldimethylsilyloxy Group: The tert-butyldimethylsilyloxy group can be introduced through silylation reactions, typically using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrrolidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated pyrrolidine-pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine involves its interaction with specific molecular targets. The pyrrolidine groups and the tert-butyldimethylsilyloxy group may facilitate binding to proteins or other macromolecules, influencing their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-4-(pyrrolidin-1-YL)pyridine
  • 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-(pyrrolidin-1-YL)pyridine
  • 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-(pyrrolidin-1-YL)pyridine

Uniqueness

The uniqueness of 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine lies in its specific substitution pattern on the pyridine ring. This particular arrangement of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl-dimethyl-[[1-(6-pyrrolidin-1-ylpyridin-2-yl)pyrrolidin-3-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3OSi/c1-20(2,3)25(4,5)24-16-17-11-14-23(15-17)19-10-8-9-18(21-19)22-12-6-7-13-22/h8-10,17H,6-7,11-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCUJXRZIPZOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=CC=CC(=N2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673619
Record name 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-52-1
Record name 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-6-(1-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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